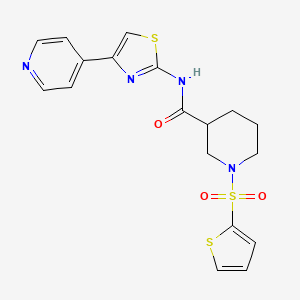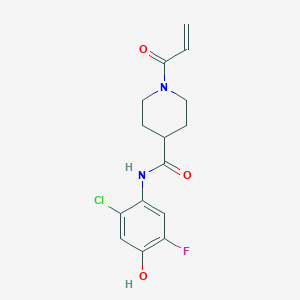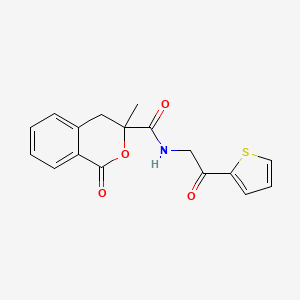
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione
Overview
Description
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione, also known as BCQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the field of cancer research.
Scientific Research Applications
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has been shown to exhibit promising anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has been suggested that 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione is believed to act by binding to the DNA molecule and preventing the activity of topoisomerase II, which results in the accumulation of DNA damage and cell death. This mechanism of action is similar to that of other topoisomerase II inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects:
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has been shown to induce DNA damage and cell death in cancer cells, but it has also been reported to have some toxic effects on normal cells. In particular, 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has been shown to cause oxidative stress and mitochondrial dysfunction in normal cells, which may limit its clinical use.
Advantages and Limitations for Lab Experiments
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has several advantages for laboratory experiments, including its high potency against cancer cells and its ability to induce apoptosis. However, its toxicity towards normal cells and its limited solubility in water may pose some challenges for its use in vivo.
Future Directions
Future research on 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione could focus on improving its solubility and reducing its toxicity towards normal cells. Additionally, further studies could investigate the potential of 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione as a combination therapy with other anticancer agents, as well as its potential applications in other disease areas, such as infectious diseases and neurodegenerative disorders. Finally, more research could be conducted to explore the pharmacokinetics and pharmacodynamics of 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione, as well as its mechanism of action at the molecular level.
Synthesis Methods
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione can be synthesized using a multistep process that involves the condensation of 2-aminobenzophenone with 2-chloroacetyl chloride, followed by the reaction with aniline and subsequent cyclization of the resulting intermediate. The final product is obtained after purification and characterization using various analytical techniques.
properties
IUPAC Name |
(3R)-3-benzyl-3-chloro-1-phenylquinoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO2/c23-22(15-16-9-3-1-4-10-16)20(25)18-13-7-8-14-19(18)24(21(22)26)17-11-5-2-6-12-17/h1-14H,15H2/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWGZQSAWNEBF-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@]2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932352 | |
| Record name | 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144603-31-6 | |
| Record name | 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2594064.png)
![2-Chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide](/img/structure/B2594066.png)
![N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2594067.png)
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid](/img/structure/B2594068.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2594071.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594072.png)
![5,6-Dihydrobenzo[c]acridine](/img/structure/B2594076.png)

![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2594079.png)


![6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2594084.png)